![molecular formula C7H13Cl2N3 B1439448 (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 1185168-17-5](/img/structure/B1439448.png)
(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride
Overview
Description
“(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It has a molecular weight of 210.11 g/mol . This compound is also known by other names such as “(4,6-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride” and "c-(4,6-dimethyl-pyrimidin-2-yl)-methylamine dihydrochloride" .
Synthesis Analysis
Based on the information available, the synthesis of this compound or its derivatives involves the use of 4,6-dimethylpyrimidine-2-thiol hydrochloride . A series of novel S-substituted derivatives, including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule, were synthesized .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H
. The canonical SMILES representation is CC1=CC(=NC(=N1)CN)C.Cl.Cl
. These representations provide a detailed view of the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its exact mass and monoisotopic mass are both 209.0486528 g/mol . It has a topological polar surface area of 51.8 Ų . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Antifungal Applications
(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride and its derivatives have been explored for their antifungal properties. A study found that certain dimethylpyrimidin-derivatives exhibited significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Crystal Structure and Theoretical Calculations
The crystal structure and theoretical calculations of derivatives of (4,6-Dimethylpyrimidin-2-yl)methanamine have been a subject of study. For instance, the crystal structure of 4‐(4,6‐Dimethylpyrimidin-2-yl)‐3‐thio‐allophanic acid methyl ester was analyzed, revealing insights into the molecular arrangement and properties of these compounds (Ren et al., 2006).
Antibacterial and Antifungal Screening
Synthesized pyrimidine derivatives, including those based on (4,6-Dimethylpyrimidin-2-yl)methanamine, have been screened for their antibacterial and antifungal activities. These compounds demonstrated significant activity against various bacteria and fungi (Khan et al., 2015).
Antiangiogenic Potential
Studies on derivatives of (4,6-Dimethylpyrimidin-2-yl)methanamine have shown potential antiangiogenic effects. Molecular docking studies revealed that these compounds could bind effectively to VEGFR-2 kinase, a key target in antiangiogenic therapy (Jafar & Hussein, 2021).
Synthesis and Characterization
The synthesis and characterization of various derivatives of (4,6-Dimethylpyrimidin-2-yl)methanamine have been extensively studied, revealing their potential for various pharmaceutical applications (Zhai Zhi-we, 2014).
Bone Formation and Wnt Beta-Catenin Signaling
One derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a small molecule lead in the treatment of bone disorders. It targets the Wnt beta-catenin cellular messaging system and has shown to increase trabecular bone formation rate in animal models (Pelletier et al., 2009).
Future Directions
The preliminary biological screening has shown that the obtained compounds have a pronounced plant growth-stimulating activity, which is a new property for these heterosystems . This indicates the prospectivity of further development of synthesized systems for the search for new plant growth stimulators .
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWGLUJEIDHAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670727 | |
Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185168-17-5 | |
Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4,6-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.